8-methoxy-N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of chromene derivatives, such as 8-methoxy-N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, involves several key steps, including cyclization reactions and modifications of the chromene core. A rapid synthetic method for related compounds involves two steps: a Vilsmeier reaction and oxidation, highlighting the compound's significance as an intermediate in the synthesis of biologically active compounds (Zhu et al., 2014).
Molecular Structure Analysis
Structural studies on chromene derivatives reveal that these molecules can adopt various conformations depending on the substitution pattern on the chromene core. For instance, the crystal structure of closely related compounds indicates that the molecules can exhibit an anti-rotamer conformation about the C-N bond, with the possibility of both trans- and cis-relationships between the amide O atom and the pyran ring O atom (Reis et al., 2013).
Chemical Reactions and Properties
Chromene derivatives undergo various chemical reactions, including substitutions and cyclizations, contributing to their diverse chemical properties. For example, reactions of certain chromene compounds with aniline, o-phenylenediamine, and o-aminophenol have been investigated, demonstrating the versatility of the chromene scaffold in chemical transformations (Pimenova et al., 2003).
Physical Properties Analysis
The physical properties of chromene derivatives, such as solubility, melting point, and crystalline structure, depend on their specific molecular structure. For related compounds, single-crystal X-ray diffraction analyses have provided insights into their crystalline structures and physical properties, aiding in the understanding of their chemical behavior (Li et al., 2010).
Chemical Properties Analysis
The chemical properties of 8-methoxy-N-(2-methylphenyl)-2-oxo-2H-chromene-3-carboxamide, including reactivity, stability, and interactions with other molecules, are critical for its applications in synthesis and medicinal chemistry. Studies on related chromene derivatives have explored their reactions with various reagents, highlighting the functional group transformations and mechanism of reactions that define their chemical properties (Yavari & Feiz-Javadian, 2006).
properties
IUPAC Name |
8-methoxy-N-(2-methylphenyl)-2-oxochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-11-6-3-4-8-14(11)19-17(20)13-10-12-7-5-9-15(22-2)16(12)23-18(13)21/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHMULAPPPNCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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